molecular formula C17H15NO6 B2531472 Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate CAS No. 2459960-28-0

Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate

Cat. No. B2531472
CAS RN: 2459960-28-0
M. Wt: 329.308
InChI Key: AGRNUIBHUMCUPD-NCWJIKLMSA-N
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Description

Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate is a useful research compound. Its molecular formula is C17H15NO6 and its molecular weight is 329.308. The purity is usually 95%.
BenchChem offers high-quality Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gold(I)-Catalyzed Dynamic Kinetic Enantioselective Intramolecular Hydroamination of Allenes

This study demonstrates the use of a gold(I)-catalyst in the dynamic kinetic enantioselective intramolecular hydroamination of allenes. This process showcases the potential for synthesizing complex organic compounds with high enantiomeric excess, indicating the utility of related carbamates in catalysis and asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).

Synthesis and Biological Activity of Certain Alkyl 5-(Alkoxycarbonyl)-1H-Benzimidazole-2-Carbamates

This research explores the synthesis and antineoplastic and antifilarial activities of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates. The findings underscore the potential of carbamates in developing new therapeutic agents with significant biological activity against specific diseases (Ram et al., 1992).

Highly Active Au(I) Catalyst for Intramolecular Exo-Hydrofunctionalization of Allenes

This study presents the use of an Au(I) catalyst for the intramolecular exo-hydrofunctionalization of allenes, leading to the efficient synthesis of various heterocycles. The research highlights the versatility of carbamates in catalytic reactions to produce compounds with potential pharmacological properties (Zhang et al., 2006).

properties

IUPAC Name

benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c19-14-12-11-6-7-17(24-11,13(12)15(20)23-14)9-18-16(21)22-8-10-4-2-1-3-5-10/h1-7,11-13H,8-9H2,(H,18,21)/t11?,12-,13+,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRNUIBHUMCUPD-NCWJIKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@]23C=CC(O2)[C@H]4[C@@H]3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

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